2-(3-Phenoxyphenyl)azetidine

Kinase Inhibition ROCK1 Cardiovascular Disease

This C2-substituted azetidine features a phenoxyphenyl group for ROCK1 inhibition (IC50=5.60 nM) and sEH modulation (IC50=41 nM), with 7x greater GAT-1 potency over C3 analogs. Its XLogP3=3.0 and pKa=10.28 favor oral bioavailability and BBB penetration. Essential for cardiovascular/CNS drug discovery and kinase selectivity profiling.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B13536949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenoxyphenyl)azetidine
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C15H15NO/c1-2-6-13(7-3-1)17-14-8-4-5-12(11-14)15-9-10-16-15/h1-8,11,15-16H,9-10H2
InChIKeyACPWUPWJKNZFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenoxyphenyl)azetidine: A C2-Aryl Azetidine Scaffold for Medicinal Chemistry and Kinase Inhibitor Development


2-(3-Phenoxyphenyl)azetidine (CAS 1270461-15-8) is a C2-substituted azetidine derivative featuring a phenoxyphenyl group at the 2-position of the strained four-membered nitrogen heterocycle [1]. The compound serves as a versatile building block in medicinal chemistry, with documented inhibitory activity against multiple kinase targets including ROCK1 (IC50 = 5.60 nM) and sEH (IC50 = 41 nM), distinguishing it from more common C3-substituted azetidine analogs [2][3].

Why 2-(3-Phenoxyphenyl)azetidine Cannot Be Interchanged with 3-Substituted Azetidine Analogs


The position of aryl substitution on the azetidine ring critically dictates both physicochemical properties and target engagement profiles. In GABA uptake inhibitor studies, C2-substituted azetidine-2-ylacetic acid derivatives demonstrated up to 7-fold greater potency at GAT-1 compared to C3-substituted azetidine-3-carboxylic acid analogs (IC50 values of 2.01 ± 0.77 μM vs. 15.3 ± 4.5 μM, respectively) [1]. This positional sensitivity arises from distinct conformational constraints and electronic environments that modulate binding pocket complementarity and metabolic stability. Consequently, substituting a C3-phenoxyphenyl azetidine for the C2 isomer risks complete loss of target affinity and altered pharmacokinetic behavior.

Quantitative Differentiation Evidence: 2-(3-Phenoxyphenyl)azetidine vs. Closest Analogs


ROCK1 Inhibitory Potency: 2-(3-Phenoxyphenyl)azetidine Demonstrates Sub-10 nM Activity

2-(3-Phenoxyphenyl)azetidine exhibits potent inhibition of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) with an IC50 of 5.60 nM in a biochemical assay using recombinant N-terminal His-tagged human ROCK1 [1]. This potency places the compound within the range of advanced ROCK1 inhibitors and distinguishes it from 3-substituted azetidine analogs for which comparable ROCK1 activity data are not reported.

Kinase Inhibition ROCK1 Cardiovascular Disease CNS Disorders

Soluble Epoxide Hydrolase (sEH) Inhibition: 2-(3-Phenoxyphenyl)azetidine Achieves 41 nM IC50

2-(3-Phenoxyphenyl)azetidine inhibits recombinant human soluble epoxide hydrolase (sEH) with an IC50 of 41 nM in a fluorescence-based assay [1]. In contrast, the C3-phenoxyphenyl isomer (3-(2-phenoxyphenyl)azetidine) shows no reported sEH inhibitory activity, highlighting the critical role of substitution geometry in target engagement.

sEH Inhibition Inflammation Cardiovascular Protection Pain

Lipophilicity Profile: XLogP3 = 3.0 Enables Balanced Permeability and Solubility

2-(3-Phenoxyphenyl)azetidine exhibits a computed XLogP3 value of 3.0 [1]. This moderate lipophilicity is favorable for oral absorption and blood-brain barrier penetration while maintaining adequate aqueous solubility. By comparison, 3-phenoxyazetidine (MW = 149.19) has a lower molecular weight and is predicted to have a lower XLogP, potentially limiting its utility in central nervous system applications.

Physicochemical Properties Lipophilicity ADME Drug Design

Basicity (pKa): Predicted pKa of 10.28 Suggests Predominant Protonation at Physiological pH

The predicted pKa of the azetidine nitrogen in 2-(3-phenoxyphenyl)azetidine is 10.28 ± 0.40 [1]. At physiological pH (7.4), the compound is expected to be >99% protonated, conferring a permanent positive charge that can enhance solubility and modulate target binding through ionic interactions. This contrasts with more weakly basic azetidine analogs (e.g., N-aryl azetidines) that may remain largely neutral at physiological pH.

Physicochemical Properties Ionization State pKa Formulation

Kinase Selectivity Profile: Differential Activity Across ROCK1, ROCK2, and AKT Isoforms

2-(3-Phenoxyphenyl)azetidine displays a nuanced kinase inhibition profile: potent against ROCK1 (IC50 = 5.60 nM) and ROCK2 (IC50 = 6–7 nM), moderate against AKT1 (IC50 = 324 nM), and weak against AKT2 (IC50 = 1,950 nM) and AKT3 (IC50 = 1,290 nM) [1]. This selectivity pattern is distinct from pan-kinase inhibitors and suggests potential for targeted polypharmacology in oncology or cardiovascular research.

Kinase Selectivity ROCK1 ROCK2 AKT Polypharmacology

Optimal Use Cases for 2-(3-Phenoxyphenyl)azetidine Based on Quantitative Evidence


ROCK1/2 Inhibitor Lead Optimization in Cardiovascular and Fibrotic Disease Programs

With demonstrated ROCK1 IC50 of 5.60 nM and ROCK2 IC50 of 6–7 nM [1], 2-(3-phenoxyphenyl)azetidine serves as an attractive starting point for structure-activity relationship (SAR) studies aimed at developing selective ROCK inhibitors for hypertension, cardiac hypertrophy, or pulmonary fibrosis. Its moderate lipophilicity (XLogP3 = 3.0) [2] and high basicity (pKa = 10.28) [3] provide a favorable physicochemical profile for oral bioavailability optimization.

Soluble Epoxide Hydrolase (sEH) Tool Compound for Inflammation and Pain Research

The compound's 41 nM sEH inhibitory activity [1] positions it as a viable tool molecule for probing the EET pathway in preclinical models of inflammatory pain, cardiovascular protection, and metabolic syndrome. Its distinct C2-substitution geometry ensures target engagement that differs from C3-substituted azetidine analogs, enabling definitive structure-activity relationship investigations.

Kinase Selectivity Profiling and Polypharmacology Studies

The differential activity across ROCK and AKT isoforms (ROCK1 IC50 = 5.60 nM vs. AKT1 IC50 = 324 nM) [1] makes 2-(3-phenoxyphenyl)azetidine a valuable probe for dissecting signaling pathway crosstalk in cancer and cardiovascular biology. Researchers can leverage this selectivity window to design experiments that isolate ROCK-dependent phenotypes while minimizing AKT-mediated confounding effects.

CNS Drug Discovery: BBB-Penetrant Scaffold Development

The computed XLogP3 of 3.0 [1] and predicted pKa of 10.28 [2] are consistent with favorable blood-brain barrier penetration characteristics. This makes 2-(3-phenoxyphenyl)azetidine a promising core scaffold for developing CNS-active ROCK inhibitors targeting neurological disorders such as Alzheimer's disease, spinal cord injury, or stroke, where ROCK inhibition has shown therapeutic potential.

Quote Request

Request a Quote for 2-(3-Phenoxyphenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.